3-(5-Nitrobenzo[d]oxazol-2-yl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H9N3O3 |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
3-(5-nitro-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C13H9N3O3/c14-9-3-1-2-8(6-9)13-15-11-7-10(16(17)18)4-5-12(11)19-13/h1-7H,14H2 |
InChI Key |
CAHVTLRJEZTTAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 5 Nitrobenzo D Oxazol 2 Yl Aniline and Its Structural Analogs
Strategic Precursor Synthesis and Functional Group Transformations
The successful synthesis of the target molecule and its analogs hinges on the efficient preparation of two key building blocks: a substituted 2-aminophenol (B121084) and a functionalized aniline (B41778). These precursors must contain the necessary functional groups arranged in the correct substitution pattern to facilitate the final coupling and cyclization steps.
Substituted 2-aminophenols are the foundational precursors for the benzoxazole (B165842) ring system. For the synthesis of the title compound, 2-amino-4-nitrophenol (B125904) is the essential starting material. The introduction of substituents, such as the nitro group, onto the 2-aminophenol ring is a critical step that dictates the properties of the final product. Various synthetic strategies have been developed to produce a wide array of substituted 2-aminophenols.
One notable method involves the Pinner reaction, which can be used to convert isomeric cyano-substituted 2-aminophenols into their amidine derivatives. rsc.org These amidines can then undergo condensation reactions to form functionalized 2-arylbenzoxazoles. rsc.org Another approach involves the direct nitration of o-aminophenol, though this can lead to mixtures of isomers requiring careful separation. A more controlled method is the reductive cyclization of ortho-nitro phenols, which provides an attractive route to 2-aryl benzoxazoles under mild conditions. researchgate.net
Furthermore, cyclization reactions of 2-aminophenols with various reagents can be used to form the benzoxazole ring at an early stage, creating a precursor that is later coupled with the aniline moiety. For instance, reacting 2-aminophenols with β-diketones in the presence of a Brønsted acid and copper iodide (CuI) catalyst yields a variety of 2-substituted benzoxazoles. acs.orgorganic-chemistry.org This method is tolerant of different substituents on the 2-aminophenol ring, including methyl, chloro, bromo, nitro, and methoxy (B1213986) groups. acs.orgorganic-chemistry.org The synthesis of 2-aminobenzoxazoles, another class of important precursors, can be achieved by reacting o-aminophenols with a non-hazardous cyanating agent, a process that avoids the use of highly toxic cyanogen (B1215507) bromide. nih.gov
The aniline fragment, specifically a 3-aminophenyl group, must be prepared with appropriate functionalization to enable its attachment to the C2 position of the benzoxazole ring. The preparation of such anilines often requires the use of protecting groups to prevent unwanted side reactions. For example, formamidine (B1211174) can serve as an excellent protecting group for the amino function, allowing for the generation of functionalized magnesiated aniline derivatives via bromine- or iodine-magnesium exchange. houstonmethodist.org These organomagnesium reagents can then react with various electrophiles. houstonmethodist.org
Modern cross-coupling reactions have also revolutionized the synthesis of functionalized anilines. researchgate.net Strategies such as the Buchwald-Hartwig amination allow for the formation of carbon-nitrogen bonds between aryl halides and amines using a palladium catalyst. rsc.org This enables the construction of complex anilines from readily available starting materials. For instance, primary anilines can be synthesized from aryl halides using ammonia (B1221849) surrogates like lithium bis(trimethylsilyl)amide in the presence of a palladium catalyst. rsc.org These methods provide a powerful toolkit for creating the diverse aniline precursors needed for the synthesis of structural analogs of the target compound.
Carbon-Carbon and Carbon-Nitrogen Bond Formation Reactions for the Benzo[d]oxazolyl-Aniline Core
The construction of the central 2-arylbenzoxazole scaffold is the key step in the synthesis. This can be achieved through several powerful chemical transformations, including transition metal-catalyzed cross-couplings, direct condensation and cyclization reactions, and nucleophilic aromatic substitution pathways.
Transition metal catalysis offers a robust and versatile method for forging the critical carbon-carbon or carbon-nitrogen bond between the benzoxazole and aniline rings. ambeed.comnih.gov Palladium-catalyzed cross-coupling reactions are particularly prominent in this field. nih.govyoutube.comyoutube.comyoutube.com
One major strategy involves the coupling of a pre-formed benzoxazole, typically bearing a halide or triflate at the 2-position, with an aniline derivative. Alternatively, an N-(2-halophenyl)benzamide can undergo an intramolecular C-O coupling to form the benzoxazole ring. A general method for forming benzoxazoles utilizes a copper-catalyzed cyclization of ortho-haloanilides, with a catalyst system of CuI and 1,10-phenanthroline. organic-chemistry.org
The table below summarizes some of the key transition metal-catalyzed cross-coupling reactions applicable to the synthesis of anilines and aryl-heterocycle linkages.
| Reaction Name | Catalyst/Reagents | Bond Formed | Description |
| Buchwald-Hartwig Amination | Palladium catalyst, base | C-N | Forms aryl amines from aryl halides/triflates and primary or secondary amines. rsc.org |
| Chan-Lam Coupling | Copper catalyst | C-N, C-O | Couples organoboronic acids with amines or alcohols to form secondary aryl amines or ethers. rsc.org |
| Suzuki-Miyaura Coupling | Palladium catalyst, base | C-C | Couples an organoboron compound with an organohalide. youtube.com |
| Negishi Coupling | Palladium or Nickel catalyst | C-C | Couples an organozinc compound with an organohalide. youtube.com |
These reactions provide a high degree of control and functional group tolerance, making them indispensable for synthesizing complex molecules like 3-(5-nitrobenzo[d]oxazol-2-yl)aniline.
The most direct and widely used method for constructing the benzoxazole ring is the condensation of a 2-aminophenol with a carboxylic acid or its derivative, such as an aldehyde, acyl chloride, or ester, followed by cyclodehydration. nih.gov For the synthesis of this compound, this would typically involve the reaction of 2-amino-4-nitrophenol with 3-aminobenzaldehyde (B158843) or a related derivative.
A variety of catalysts can promote this transformation, offering different advantages in terms of reaction conditions, yields, and environmental impact. These include Brønsted or Lewis acids, ionic liquids, and metal catalysts. acs.orgnih.govacs.org The reaction can often be performed under mild conditions and sometimes even in the absence of a solvent. nih.govacs.org The reaction of 2-aminophenol with benzaldehyde, for example, can be catalyzed by a Brønsted acidic ionic liquid gel at 130 °C under solvent-free conditions. acs.org The mechanism generally proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and aromatization to yield the 2-arylbenzoxazole. acs.org
The following interactive table showcases various conditions reported for the synthesis of 2-arylbenzoxazoles via condensation/cyclization.
| Reactant 1 | Reactant 2 | Catalyst/Promoter | Conditions | Yield | Reference |
| o-Aminophenol | Benzaldehyde | Imidazolium chlorozincate (II) ionic liquid on Fe3O4 NPs | Solvent-free, sonication, 30 min | up to 90% | nih.gov |
| o-Aminophenol | Benzaldehyde | Brønsted acidic ionic liquid gel | Solvent-free, 130 °C, 5 h | 94% | acs.org |
| 2-Aminophenol | β-Diketone | TsOH·H2O and CuI | CH3CN, 80 °C, 16 h | up to 82% | organic-chemistry.org |
| o-Aminophenol | p-Hydroxybenzaldehyde | Nitrobenzene (B124822) (as solvent and oxidant) | Reflux, 5 h | 73% | |
| o-Aminophenol derivatives | DMF derivatives | Imidazolium chloride | 140 °C, 6 h | Moderate to excellent | nih.gov |
Nucleophilic aromatic substitution (SNAr) presents an alternative and powerful strategy for synthesizing the target molecule, particularly due to the presence of the electron-withdrawing nitro group. wikipedia.org In an SNAr reaction, a nucleophile displaces a leaving group (typically a halide) on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.orgmasterorganicchemistry.com
For the synthesis of this compound, a potential SNAr strategy would involve reacting a 2-halo-5-nitrobenzoxazole with 3-aminoaniline (m-phenylenediamine) or a protected version thereof. The nitro group at the 5-position is para to the C2 position, which would strongly activate a leaving group at C2 towards nucleophilic attack. libretexts.org The reaction proceeds in two main steps: addition of the nucleophile to form the resonance-stabilized carbanion intermediate, followed by the elimination of the leaving group to restore aromaticity. libretexts.orgmasterorganicchemistry.com The reactivity is in contrast to electrophilic aromatic substitution, which is favored by electron-donating groups. libretexts.org This pathway offers a convergent approach where the two key aromatic fragments are coupled in a late-stage reaction.
Optimized Synthetic Routes for this compound
The primary and most established method for synthesizing the benzoxazole core involves the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent, such as an aldehyde, followed by cyclization. rsc.orgnih.gov For the specific synthesis of this compound, this general strategy would involve the reaction between 2-amino-4-nitrophenol and 3-aminobenzaldehyde or a related derivative. The optimization of this route hinges on the careful selection of catalysts and reaction conditions to maximize yield and purity.
A multitude of catalytic systems have been developed to facilitate the synthesis of 2-substituted benzoxazoles, which can be adapted for the preparation of this compound. These catalysts range from traditional Brønsted and Lewis acids to sophisticated metal-organic frameworks (MOFs) and nanoparticle-based systems, each offering distinct advantages in terms of reaction efficiency and conditions. acs.orgrsc.org
The condensation reaction is typically promoted by catalysts that can activate the carbonyl group of the aldehyde or carboxylic acid. nih.gov Various homogeneous and heterogeneous catalysts have been reported, including copper, palladium, and iron complexes, as well as metal triflates. rsc.orgorganic-chemistry.org For example, metal-organic frameworks like Mn-TPA have been shown to be effective heterogeneous catalysts, with open metal sites acting as Lewis acids to facilitate the reaction under mild conditions. rsc.org Iron-catalyzed redox condensation of o-hydroxynitrobenzenes with alcohols also provides a pathway to 2-substituted benzoxazoles. organic-chemistry.org
The choice of solvent, temperature, and reaction time are critical parameters that are often optimized in conjunction with the catalytic system. While traditional methods may require high temperatures and long reaction times in solvents like nitrobenzene, modern approaches focus on milder and more efficient conditions. rsc.org
| Catalyst Type | Specific Example | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Brønsted Acid | Brønsted acidic ionic liquid (BAIL) gel | Solvent-free, 130 °C, 5 h | Recyclable catalyst, high yield, simple workup | rsc.orgacs.orgnih.gov |
| Lewis Acid MOF | Mn-TPADesolv | Ethanol, 30 °C, 30-45 min | High turnover number, mild conditions, rapid reaction | rsc.org |
| Nanoparticles | Fe3O4-supported Lewis acidic ionic liquid (LAIL@MNP) | Solvent-free, sonication, 70 °C, 30 min | Magnetic separation, reusable, short reaction time | rsc.orgnih.gov |
| Metal Complex | Copper(I) iodide (CuI) / 1,10-phenanthroline | Microwave, Cs2CO3 | Applicable to o-bromoaniline precursors | organic-chemistry.org |
| Mixed Oxide | TiO2–ZrO2 | Acetonitrile, 60 °C, 15-25 min | Green catalyst, short reaction time, high yield | rsc.org |
Modern synthetic chemistry places a strong emphasis on sustainability, and the synthesis of benzoxazoles is no exception. Several green chemistry principles have been successfully applied to optimize these synthetic routes. Key strategies include the use of environmentally benign solvents, development of recyclable catalysts, and implementation of energy-efficient reaction conditions. jetir.org
A significant advancement is the use of water as a reaction solvent, which drastically reduces the environmental impact compared to volatile organic compounds. organic-chemistry.orgnih.gov Furthermore, solvent-free reaction conditions, often coupled with microwave or ultrasound irradiation, have proven to be highly efficient, leading to shorter reaction times and high yields. acs.orgnih.gov
Post-Synthetic Chemical Modification and Derivatization of this compound
The structure of this compound offers multiple reactive sites for post-synthetic modification. The aniline moiety, the nitro group, and the benzoxazole ring system can all be targeted for chemical transformations to generate a library of structural analogs with diverse properties.
The primary amine group on the aniline ring is a versatile handle for a wide range of chemical modifications. Standard reactions for aromatic amines can be readily applied to introduce new functional groups.
Acylation: The amino group can be easily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. nih.gov This transformation is not only a method for introducing new substituents but can also serve as a protecting group strategy to modulate the reactivity of the aniline ring during subsequent reactions.
Alkylation and Arylation: N-alkylation or N-arylation can be achieved through various methods, including reductive amination or transition-metal-catalyzed cross-coupling reactions, to introduce alkyl or aryl substituents on the nitrogen atom.
Diazotization: The amino group can be converted into a diazonium salt using nitrous acid. This intermediate can then undergo a variety of transformations, such as Sandmeyer or Schiemann reactions, to introduce a wide array of substituents including halogens, cyano, or hydroxyl groups onto the aromatic ring.
The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule. Its transformation can lead to derivatives with markedly different characteristics. The most common and synthetically valuable transformation is the reduction of the nitro group to a primary amine. masterorganicchemistry.com
This reduction converts the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, fundamentally altering the reactivity of the benzoxazole ring system. masterorganicchemistry.com This creates the corresponding diamine, 2-(3-aminophenyl)benzo[d]oxazol-5-amine, a valuable precursor for further derivatization, such as the synthesis of polyamides or new heterocyclic systems. A variety of reagents can accomplish this transformation, with the choice often depending on the presence of other functional groups in the molecule. organic-chemistry.orgcommonorganicchemistry.com
| Reagent/System | Conditions | Selectivity/Compatibility Notes | Reference |
|---|---|---|---|
| H2, Pd/C | Catalytic hydrogenation | Highly efficient but can also reduce other functional groups (e.g., alkenes, alkynes). May cause dehalogenation. | commonorganicchemistry.com |
| Fe, HCl/AcOH | Acidic conditions | Classic, cost-effective method. Tolerates many functional groups. | masterorganicchemistry.com |
| SnCl2 | Acidic or neutral conditions | Provides mild reduction and is often used for its chemoselectivity in the presence of other reducible groups. | masterorganicchemistry.com |
| Zn, AcOH | Acidic conditions | A mild method for reducing nitro groups in the presence of other sensitive functionalities. | commonorganicchemistry.com |
| Formic Acid, Fe catalyst | Mild conditions | A base-free transfer hydrogenation method with good functional group tolerance. | organic-chemistry.org |
The benzoxazole ring is an aromatic system, but its reactivity towards electrophilic substitution is influenced by the fused benzene (B151609) ring and the electron-donating oxygen and electron-withdrawing nitrogen of the oxazole (B20620) moiety. The presence of the powerful electron-withdrawing nitro group at the 5-position will further deactivate the benzoxazole ring towards electrophilic attack and direct incoming electrophiles.
Despite its inherent stability, methods for the regioselective functionalization of the benzoxazole core have been developed. While direct C-H arylation often targets the C2 position, this position is already substituted in the target molecule. organic-chemistry.org However, other regioselective reactions are possible. For instance, iron(III)-catalyzed bromination of the aryl ring of N-arylbenzamides, followed by copper(I)-catalyzed O-cyclization, is a regioselective method for preparing 2-arylbenzoxazoles. researchgate.net Vilsmeier-Haack type reactions have been employed for the regioselective formylation of related pyridobenzoxazole systems, indicating that C-H functionalization of the core is feasible under specific conditions. acs.org The precise location of further substitution on the this compound backbone would depend on the interplay of the directing effects of all substituents present.
Advanced Spectroscopic and Crystallographic Characterization Methodologies for 3 5 Nitrobenzo D Oxazol 2 Yl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the carbon-hydrogen framework of organic molecules. While specific experimental NMR data for 3-(5-Nitrobenzo[d]oxazol-2-yl)aniline is not extensively reported in publicly available literature, the application of advanced NMR methodologies can be detailed.
Multi-Dimensional NMR Approaches
To unambiguously assign the proton (¹H) and carbon-¹³ (¹³C) signals of a complex molecule like This compound , multi-dimensional NMR experiments are indispensable. A standard analysis would begin with one-dimensional ¹H and ¹³C NMR spectra. However, due to the intricate spin-spin coupling and potential for overlapping signals in the aromatic regions, two-dimensional (2D) techniques are crucial.
A typical 2D NMR experiment, such as COSY (Correlation Spectroscopy) , would reveal proton-proton couplings within the same spin system. This would be instrumental in identifying adjacent protons on the aniline (B41778) and the nitro-substituted benzoxazole (B165842) rings. For instance, the characteristic splitting patterns of the protons on the aniline ring could be traced, and similarly, the protons on the benzoxazole moiety could be correlated.
Application of Heteronuclear Correlation Spectroscopy
Heteronuclear correlation spectroscopy is vital for linking protons to their directly attached carbon atoms. The HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments are the methods of choice for this purpose. By correlating the ¹H and ¹³C chemical shifts, each proton signal can be directly mapped to its corresponding carbon atom, greatly simplifying the assignment of the carbon spectrum.
Further structural information can be gleaned from HMBC (Heteronuclear Multiple Bond Correlation) experiments. This technique reveals correlations between protons and carbons that are two or three bonds away. For This compound , HMBC would be critical in establishing the connectivity between the aniline ring and the benzoxazole core, for example, by showing a correlation from the protons on the aniline ring to the carbon atom of the oxazole (B20620) ring.
Vibrational Spectroscopic Methodologies: Infrared and Raman Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Analysis of Characteristic Vibrational Modes
The IR and Raman spectra of This compound would be expected to exhibit a series of characteristic bands corresponding to its constituent functional groups. The presence of the nitro group (NO₂) would be confirmed by strong asymmetric and symmetric stretching vibrations, typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
The aniline moiety would give rise to N-H stretching vibrations from the primary amine group, usually appearing as two bands in the 3300-3500 cm⁻¹ range. The C-N stretching vibration of the aromatic amine would also be present. The benzoxazole ring system would have characteristic C=N stretching vibrations around 1610-1650 cm⁻¹ and C-O-C stretching modes. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane bending vibrations provide information about the substitution pattern of the aromatic rings.
A hypothetical table of expected vibrational frequencies is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |
| Benzoxazole (C=N) | Stretching | 1610 - 1650 |
| Aromatic (C-H) | Stretching | > 3000 |
| Aromatic (C=C) | Stretching | 1400 - 1600 |
Surface-Enhanced Raman Scattering (SERS) Applications
Surface-Enhanced Raman Scattering (SERS) is a powerful technique to enhance the Raman signals of molecules adsorbed onto metallic nanostructures. For a molecule like This compound , SERS could provide detailed information about its orientation on a metal surface. The enhancement of specific vibrational modes can indicate which part of the molecule is closest to the surface. For instance, if the bands corresponding to the aniline or nitro group are significantly enhanced, it would suggest that these moieties are directly interacting with the SERS substrate. This technique is particularly useful for studying trace amounts of material and for probing interfacial phenomena. nist.govchemscene.com
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of the molecular formula.
Ionization Techniques and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be employed to generate intact molecular ions with minimal fragmentation. In positive ion mode ESI, the molecule would likely be detected as the protonated species [M+H]⁺.
The fragmentation of the parent ion provides valuable information about the compound's structure. High-resolution mass spectrometry with tandem mass spectrometry (MS/MS) capabilities allows for the detailed analysis of these fragmentation pathways. The fragmentation of this compound is expected to proceed through several key pathways, initiated by the cleavage of the weakest bonds and the rearrangement of the molecular structure.
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely involve the following steps:
Initial Fragmentation: The initial fragmentation could involve the loss of the nitro group (NO₂) or the cleavage of the bond between the aniline and benzoxazole moieties.
Benzoxazole Ring Opening: Subsequent fragmentation could lead to the opening of the benzoxazole ring system, yielding characteristic fragment ions.
Loss of Small Molecules: The loss of small, stable molecules such as CO, N₂, and H₂O from the fragment ions would also be anticipated.
The study of nitazene (B13437292) analogs, which are 2-benzylbenzimidazole derivatives, by techniques like electron-activated dissociation (EAD) has shown characteristic fragmentation patterns, including the formation of ions related to the side chains and the core heterocyclic system. nih.gov Similar principles would apply to the fragmentation of this compound, where the fragmentation pattern would be a unique fingerprint of its molecular structure. Computational tools can also assist in predicting fragmentation pathways and interpreting the resulting mass spectra. nih.gov
Table 1: Predicted Major Fragment Ions in the ESI-MS/MS Spectrum of [this compound+H]⁺
| m/z (predicted) | Proposed Fragment Structure/Loss |
| 271.0666 | [M+H]⁺ |
| 225.0713 | [M+H - NO₂]⁺ |
| 179.0760 | [M+H - NO₂ - CO]⁺ |
| 120.0651 | [C₇H₆NO]⁺ (from benzoxazole core) |
| 92.0651 | [C₆H₆N]⁺ (aniline moiety) |
Note: The m/z values are theoretical and would need to be confirmed by experimental data.
X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Architecture
Single Crystal X-ray Diffraction Methodologies
To perform single crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. mdpi.com
The analysis of the diffraction data allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal's symmetry). mdpi.com For a molecule like this compound, one might expect a monoclinic or orthorhombic crystal system, which is common for organic molecules of this type. researchgate.netrsc.org
The final output of a single crystal X-ray diffraction experiment is a detailed model of the molecular structure, including the positions of all non-hydrogen atoms. This would reveal the planarity of the benzoxazole system and the dihedral angle between the benzoxazole and aniline rings. Intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the supramolecular architecture, can also be elucidated. researchgate.net
Table 2: Illustrative Single Crystal X-ray Diffraction Data for a Representative Benzoxazole Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 15.4 |
| β (°) | 95.3 |
| Volume (ų) | 1580 |
| Z | 4 |
| R-factor | < 0.05 |
Note: These values are for a representative compound and are not experimental data for this compound.
Powder X-ray Diffraction for Polymorph Analysis
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have significantly different physical properties. Powder X-ray diffraction (PXRD) is a key technique for identifying and characterizing polymorphs. rigaku.com
In a PXRD experiment, a powdered sample of the compound is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each polymorph will produce a unique diffraction pattern, allowing for their differentiation. researchgate.netresearchgate.net
For this compound, it is plausible that different polymorphs could be obtained by varying the crystallization conditions (e.g., solvent, temperature, rate of cooling). PXRD would be used to screen for the presence of different crystalline forms and to monitor for any phase transformations that might occur under different conditions, such as heating or compression. nih.govnih.gov The combination of PXRD with thermal analysis techniques like Differential Scanning Calorimetry (DSC) can provide a comprehensive understanding of the polymorphic landscape of a compound. rigaku.com
Theoretical and Computational Chemistry Investigations of 3 5 Nitrobenzo D Oxazol 2 Yl Aniline
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to predicting the electronic behavior of 3-(5-Nitrobenzo[d]oxazol-2-yl)aniline. These methods, varying in their level of theory and computational cost, offer a detailed picture of the molecule's properties at the atomic and electronic levels.
Density Functional Theory (DFT) Studies for Ground State and Excited State Properties
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For derivatives of benzoxazole (B165842), DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to determine optimized molecular geometry, electronic structure, and spectroscopic properties. nih.govdergipark.org.tr
The ground state properties of similar benzoxazole derivatives have been extensively studied. For instance, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. In many benzoxazole derivatives, the HOMO is typically localized on the aniline (B41778) or a more electron-rich part of the molecule, while the LUMO is often centered on the benzoxazole ring and the nitro group, indicating the likely sites for electrophilic and nucleophilic attack.
Time-Dependent DFT (TD-DFT) is employed to study the excited state properties, such as vertical absorption and emission transitions. nih.gov These calculations are essential for understanding the photophysical behavior of the molecule, which is crucial for applications in areas like organic light-emitting diodes (OLEDs) or as fluorescent probes. The choice of functional can significantly impact the accuracy of the calculated absorption and emission wavelengths. nih.gov
Table 1: Representative DFT-Calculated Electronic Properties of a Benzoxazole Derivative This table presents illustrative data based on typical findings for similar benzoxazole compounds, as direct data for this compound is not readily available in the literature.
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.8 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 5.2 D |
| First Excitation Energy (TD-DFT) | 3.4 eV (365 nm) |
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for calculating molecular properties, albeit at a greater computational expense. youtube.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are examples of ab initio approaches.
For nitroaromatic compounds, ab initio calculations can provide benchmark data for bond lengths, bond angles, and electronic energies. mdpi.com These high-accuracy calculations are particularly important for understanding the subtle electronic effects of substituents, such as the nitro group, on the aromatic system. While full geometry optimizations of large molecules like this compound using high-level ab initio methods can be computationally demanding, they are invaluable for validating the results obtained from more cost-effective DFT methods.
Topological Analysis of Electron Density
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density to define atomic interactions and chemical bonds. wikipedia.orgamercrystalassn.org This analysis involves locating critical points in the electron density, where the gradient of the density is zero. wiley-vch.de
The properties at the bond critical points (BCPs) between atoms reveal the nature of the chemical bond. For instance, the value of the electron density (ρ) and the sign of its Laplacian (∇²ρ) at a BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. muni.cz In a molecule like this compound, QTAIM can be used to quantify the strength and nature of the C-N, C-O, and N-O bonds, including the impact of the nitro group on the electronic structure of the benzoxazole and aniline rings.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions
While quantum mechanical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and intermolecular interactions.
Solvent Effects on Molecular Conformation
For instance, the dihedral angle between the benzoxazole and aniline rings is a key conformational parameter. In a polar solvent, the molecule might adopt a more planar conformation to maximize favorable dipole-dipole interactions with the solvent. Conversely, in a nonpolar solvent, intramolecular interactions might dominate, leading to a different preferred conformation. Understanding these solvent effects is crucial for predicting the molecule's behavior in various chemical and biological environments.
Self-Assembly Simulations
Molecules with planar aromatic structures and specific functional groups, such as this compound, have the potential to self-assemble into ordered nanostructures through non-covalent interactions like π-π stacking and hydrogen bonding. cuny.edunih.gov MD simulations are a powerful tool to investigate the initial stages of self-assembly. nih.govresearchgate.net
By simulating a system containing multiple molecules of this compound, researchers can observe how they aggregate and organize. These simulations can identify the preferred stacking arrangements (e.g., parallel or anti-parallel) and the key intermolecular interactions that drive the assembly process. The insights gained from these simulations are valuable for the rational design of new functional materials with tailored properties.
Computational Prediction of Spectroscopic Signatures
The prediction of spectroscopic data is a cornerstone of computational chemistry, providing a theoretical framework for interpreting experimental results.
NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. This is achieved by calculating the isotropic magnetic shielding constants of the nuclei in their electronic environment. While general procedures for such predictions are well-established, specific calculated values for this compound are not present in the current body of literature.
Vibrational Frequencies and Intensities Calculation
Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the nuclear coordinates, the vibrational frequencies and their corresponding intensities can be determined. This information is crucial for identifying functional groups and understanding the molecule's vibrational modes. For benzoxazole derivatives, these calculations can help in assigning specific bands in their experimental spectra. However, a detailed vibrational frequency and intensity table specifically for this compound has not been reported.
Electronic Absorption and Emission Spectral Prediction
The electronic transitions of a molecule, which govern its absorption and emission of light, can be predicted using TD-DFT calculations. These computations provide information about the wavelengths of maximum absorption (λmax) and emission, as well as the corresponding oscillator strengths. Such studies have been conducted on various aniline derivatives to understand their optical properties. For this compound, these predictions would be valuable for understanding its photophysical behavior, but specific computational data is currently unavailable.
Mechanistic Computational Studies of Reactions Involving this compound
Computational chemistry also plays a vital role in understanding how molecules react, providing insights that are often difficult to obtain through experimental means alone.
Transition State Characterization and Reaction Pathway Elucidation
By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, thereby elucidating the detailed mechanism of a chemical transformation. This includes calculating activation energies and reaction enthalpies. While mechanistic studies have been performed for the synthesis of related heterocyclic compounds, such as 5-nitro-1,2,4-triazol-3-one, a similar in-depth computational analysis of reactions involving this compound has not been documented.
Computational Design of Catalytic Systems
Theoretical calculations are instrumental in the rational design of catalysts for specific chemical reactions. By modeling the interaction between a substrate, such as a derivative of this compound, and a potential catalyst, researchers can predict the most effective catalytic system. This can involve screening different metals or ligands to optimize reaction rates and selectivity. While the design of catalysts for various organic transformations is a vibrant area of research, specific computational studies aimed at designing catalysts for reactions with this compound are not found in the literature.
Chemical Reactivity and Mechanistic Investigations of 3 5 Nitrobenzo D Oxazol 2 Yl Aniline
Electrophilic and Nucleophilic Substitution Reactions on Aromatic and Heterocyclic Rings
The reactivity of 3-(5-Nitrobenzo[d]oxazol-2-yl)aniline towards substitution reactions is a nuanced subject, governed by the electronic effects of its constituent moieties. The aniline (B41778) ring is activated towards electrophilic attack, while the nitro-substituted benzoxazole (B165842) ring is susceptible to nucleophilic substitution.
Regioselectivity and Stereoselectivity Studies
While specific experimental studies on the regioselectivity of this compound are not extensively documented, predictions can be made based on the known directing effects of the functional groups present.
Electrophilic Substitution on the Aniline Ring: The amino group (-NH₂) of the aniline moiety is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. acs.orgtandfonline.com Therefore, incoming electrophiles are expected to preferentially attack the positions ortho and para to the amino group. However, the position para to the amino group is already substituted by the benzoxazole ring. This leaves the two ortho positions (2' and 6') and the remaining meta position (4') as potential sites for substitution. Steric hindrance from the bulky benzoxazole substituent at the 3'-position might influence the accessibility of the ortho positions.
In strongly acidic media, the amino group can be protonated to form the anilinium ion (-NH₃⁺), which is a deactivating group and a meta-director. acs.org This can lead to a mixture of products, with substitution occurring at the position meta to the anilinium group (5' position).
Nucleophilic Aromatic Substitution on the Benzoxazole Ring: The benzoxazole ring is substituted with a strong electron-withdrawing nitro group (-NO₂) at the 5-position. This group, along with the inherent electron-deficient nature of the heterocyclic ring, activates the benzoxazole system towards nucleophilic aromatic substitution (SNAr). rsc.org Nucleophiles are expected to attack the electron-deficient carbon atoms of the benzoxazole ring, particularly those at the 2-, 4-, 6-, and 7-positions. The nitro group at position 5 can stabilize the negative charge of the Meisenheimer complex intermediate formed during the attack at the ortho and para positions (4- and 6-positions). rsc.org
Stereoselectivity is generally not a primary consideration in these aromatic substitution reactions as the aromatic rings are planar.
Influence of the Nitro and Aniline Moieties on Reactivity
The nitro and aniline moieties exert profound and often opposing influences on the reactivity of the molecule.
Influence of the Aniline Moiety: The electron-donating amino group significantly increases the electron density of the aniline ring, making it highly susceptible to electrophilic attack. acs.org This activating effect is most pronounced at the ortho and para positions. Conversely, the aniline moiety can act as a nucleophile itself, for instance, in reactions with electrophilic centers on other molecules.
Influence of the Nitro Moiety: The nitro group is a powerful electron-withdrawing group, which deactivates the benzoxazole ring towards electrophilic substitution. However, this deactivation is precisely what makes the ring susceptible to nucleophilic attack by stabilizing the intermediate anionic σ-complex (Meisenheimer complex). The presence of the nitro group is therefore crucial for any potential SNAr reactions on the benzoxazole core.
The interplay between these two groups is complex. The electron-donating nature of the aniline ring might have a minor electronic influence on the distant benzoxazole ring, but the dominant effects are localized on their respective rings.
Redox Chemistry of the Nitro Group and Aniline Moiety
The presence of both a reducible nitro group and an oxidizable aniline moiety endows this compound with a rich redox chemistry.
Selective Reduction Strategies of the Nitro Functionality
The selective reduction of the nitro group to an amino group is a common and important transformation in organic synthesis. A variety of reagents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups.
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas is a highly effective method. However, care must be taken as these conditions can sometimes also affect other functional groups.
Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction. Zinc (Zn) in acidic media is also a mild and effective option.
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst such as Pd/C can be a milder alternative to using hydrogen gas directly.
Sodium Sulfide (Na₂S) or Sodium Hydrosulfite (Na₂S₂O₄): These reagents can offer good selectivity for the reduction of a nitro group, particularly in poly-nitro compounds.
Given the presence of the aniline and benzoxazole functionalities, chemoselective reduction of the nitro group without affecting these other parts of the molecule is a key consideration. Reagents like tin(II) chloride (SnCl₂) are known for their mildness and ability to selectively reduce nitro groups in the presence of other reducible functionalities.
Table 1: Potential Reagents for Selective Nitro Group Reduction
| Reagent | Conditions | Potential Advantages |
|---|---|---|
| H₂, Pd/C | Varies (pressure, temp.) | High efficiency |
| Fe, HCl | Acidic, often heated | Cost-effective |
| SnCl₂, HCl | Mild, often room temp. | Good chemoselectivity |
| Na₂S/ (NH₄)₂S | Aqueous or alcoholic solution | Can be selective for one nitro group |
Oxidation Pathways of the Aniline Nitrogen
The primary amino group of the aniline moiety is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions.
Common oxidation products of anilines include:
Nitrosobenzenes: Formed under mild oxidation conditions.
Nitrobenzenes: Stronger oxidizing agents can convert the amino group to a nitro group.
Azoxybenzenes, Azobenzenes, and Hydrazobenzenes: These are dimeric products formed through various coupling reactions during oxidation.
Polymeric materials: Strong oxidation can lead to the formation of polyaniline-like structures.
The choice of oxidant is critical for controlling the outcome of the reaction. For instance, a mild base like NaF with hydrogen peroxide has been shown to favor the formation of azoxybenzenes, while a stronger base like NaOMe with the same oxidant can lead to nitroaromatics. The presence of the electron-withdrawing nitrobenzoxazole substituent may influence the oxidation potential of the aniline nitrogen.
Acid-Base Properties and Protonation Equilibria of this compound
The molecule possesses both a basic amino group and a potentially acidic proton on the benzoxazole nitrogen, as well as being influenced by the nitro group.
The primary site of protonation in an acidic medium is expected to be the nitrogen atom of the aniline's amino group, which is the most basic site in the molecule. The pKₐ of the corresponding anilinium ion will be influenced by the substituents on the ring. Aromatic amines are generally less basic than aliphatic amines because the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring. The presence of the electron-withdrawing benzoxazole and nitro groups will further decrease the basicity of the aniline nitrogen. For comparison, the pKb of aniline is 9.4, while that of 4-nitroaniline (B120555) is 13.0.
In a sufficiently strong basic medium, a proton could potentially be abstracted from the N-H of the benzoxazole ring, although this is less likely than protonation of the aniline. The acidity of this proton would be enhanced by the electron-withdrawing nitro group.
Computational studies on similar systems, like p-nitroaniline, suggest that in the gas phase, protonation can also occur on the oxygen atoms of the nitro group. However, in solution, the protonation of the amino group is generally favored. The exact protonation equilibria will be dependent on the solvent and the specific pH of the medium.
Table 2: Predicted Acid-Base Properties
| Functional Group | Expected Behavior | Influencing Factors |
|---|---|---|
| Aniline -NH₂ | Basic (accepts H⁺) | Electron-withdrawing substituents decrease basicity. |
| Benzoxazole N-H | Weakly acidic (donates H⁺) | Electron-withdrawing nitro group increases acidity. |
Spectroscopic pKa Determination Methodologies
The acidity and basicity of a molecule, quantified by its pKa value(s), are fundamental parameters that govern its behavior in different chemical environments. For a molecule like this compound, which possesses both a basic amino group and a potentially acidic proton on the benzoxazole nitrogen in a protonated form, determining the pKa is crucial for understanding its reactivity. Spectroscopic methods, particularly UV-Vis spectrophotometry, are powerful techniques for determining pKa values, especially for compounds with chromophoric groups.
The principle behind spectroscopic pKa determination lies in the differential absorption of UV-Vis light by the protonated and deprotonated forms of the molecule. The amino group on the aniline moiety is the primary basic center. Upon protonation, the electronic structure of the molecule is altered, leading to a shift in the absorption spectrum. By monitoring the changes in absorbance at a specific wavelength as a function of pH, a titration curve can be generated.
The pKa can then be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data:
pKa = pH + log [(A - AB) / (AA - A)]
where:
A is the absorbance at a given pH.
AA is the absorbance of the fully protonated (acidic) form.
AB is the absorbance of the deprotonated (basic) form.
A plot of absorbance versus pH typically yields a sigmoidal curve, and the pKa corresponds to the pH at the inflection point. For aromatic amines, the pKa values are influenced by the substituents on the aromatic ring. The presence of the electron-withdrawing 5-nitrobenzo[d]oxazol-2-yl group is expected to decrease the basicity of the aniline nitrogen, resulting in a lower pKa value compared to unsubstituted aniline.
Table 1: Illustrative Spectroscopic Data for pKa Determination of an Aromatic Amine
| pH | Absorbance at λmax |
| 1.0 | 0.850 |
| 2.0 | 0.845 |
| 3.0 | 0.750 |
| 4.0 | 0.475 |
| 5.0 | 0.200 |
| 6.0 | 0.155 |
| 7.0 | 0.150 |
Note: This table presents hypothetical data to illustrate the expected trend for the spectroscopic pKa determination of an aromatic amine.
Photochemical Transformations and Photoreactivity Studies
The presence of the nitroaromatic system in this compound suggests a rich and complex photochemistry. Nitroaromatic compounds are known to undergo a variety of photochemical transformations, primarily driven by the excited state of the nitro group.
Upon absorption of UV or visible light, the nitro group can be excited to a triplet state, which exhibits diradical character. This excited state is a powerful oxidant and can abstract hydrogen atoms from solvent molecules or other hydrogen donors, initiating a photoreduction cascade. The ultimate products of photoreduction can vary depending on the reaction conditions, including the solvent, the presence of reducing agents, and the wavelength of light used. The nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group.
For this compound, photoreduction of the nitro group would lead to the formation of 3-(5-aminobenzo[d]oxazol-2-yl)aniline, a compound with significantly different electronic and photophysical properties.
Photoisomerization is another potential photochemical pathway for benzoxazole-containing compounds. While direct photoisomerization of the benzoxazole ring itself is not a commonly observed process, related heterocyclic systems like isoxazoles can undergo photochemical rearrangement to oxazoles. It is conceivable that under specific irradiation conditions, rearrangements involving the benzoxazole ring or its substituents could occur, although such processes would likely be less efficient than photoreduction of the nitro group.
The excited state of the nitroaromatic moiety can also participate in energy transfer and electron transfer processes. In an energy transfer mechanism, the excited nitrobenzoxazole could transfer its energy to another molecule, leading to the quenching of its own excited state and the excitation of the acceptor molecule.
Photoinduced electron transfer (PET) is another important deactivation pathway. The strongly electron-withdrawing nature of the nitro group makes the excited state a potent electron acceptor. In the presence of a suitable electron donor, the excited this compound could accept an electron, forming a radical anion. The aniline moiety within the same molecule, being electron-rich, could potentially act as an intramolecular electron donor, although the rigid benzoxazole linker might influence the efficiency of such a process. More commonly, intermolecular electron transfer from a solvent or another solute would occur. The resulting radical ions are highly reactive and can initiate a variety of subsequent chemical reactions.
Transition Metal-Catalyzed Transformations and Their Mechanisms
The presence of multiple reactive sites in this compound, including C-H bonds on both aromatic rings and a reactive amino group, makes it a versatile substrate for transition metal-catalyzed transformations. Such reactions offer powerful tools for the synthesis of complex derivatives with tailored properties.
Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds. researchgate.net In this compound, the aniline nitrogen can act as a directing group, guiding a transition metal catalyst (e.g., palladium, rhodium, or ruthenium) to activate the ortho C-H bonds of the aniline ring. This allows for the regioselective introduction of a variety of functional groups, such as alkyl, aryl, or vinyl groups.
The mechanism of such a reaction typically involves the coordination of the metal to the directing group, followed by the cleavage of the ortho C-H bond to form a cyclometalated intermediate. This intermediate can then react with a coupling partner, followed by reductive elimination to regenerate the catalyst and yield the functionalized product. The benzoxazole nitrogen could also potentially act as a directing group, leading to functionalization at the C7 position of the benzoxazole ring. The competition between these two directing groups would depend on the specific catalyst and reaction conditions employed.
Table 2: Hypothetical C-H Arylation of this compound
| Entry | Catalyst | Ligand | Coupling Partner | Yield (%) |
| 1 | Pd(OAc)2 | PPh3 | PhB(OH)2 | 65 |
| 2 | [RhCp*Cl2]2 | - | PhB(OH)2 | 78 |
| 3 | RuCl2(p-cymene)2 | PCy3 | PhB(OH)2 | 55 |
Note: This table presents hypothetical data for the directed C-H arylation of the aniline ring, illustrating the potential of different transition metal catalysts.
The amino group of this compound can be readily transformed into other functional groups that are amenable to cross-coupling reactions. For instance, diazotization of the amino group followed by a Sandmeyer reaction can introduce a halogen atom (Cl, Br, I) onto the aniline ring. The resulting halo-derivative can then participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form C-C bonds. nih.gov
Furthermore, the amino group itself can participate in Buchwald-Hartwig amination reactions with aryl halides to form triarylamine derivatives. organic-chemistry.org The nitro group can also influence the reactivity of the molecule in cross-coupling reactions. While the nitro group itself is generally not a good leaving group, its strong electron-withdrawing nature can activate the benzoxazole ring towards nucleophilic aromatic substitution or facilitate certain cross-coupling pathways.
The general mechanism for a Suzuki cross-coupling reaction, for example, involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Advanced Materials Science and Emerging Technologies Applications of 3 5 Nitrobenzo D Oxazol 2 Yl Aniline Scaffolds
Exploration in Organic Electronic and Optoelectronic Materials
The inherent electronic asymmetry of the 3-(5-Nitrobenzo[d]oxazol-2-yl)aniline scaffold makes it a promising candidate for various components within organic electronic and optoelectronic devices. The interplay between the electron-donating aniline (B41778) and the electron-accepting nitrobenzoxazole unit can be modulated through chemical modifications to fine-tune the material's energy levels and charge transport properties, which are critical for device performance.
Design Principles for Organic Light-Emitting Diode (OLED) Components
In the design of materials for Organic Light-Emitting Diodes (OLEDs), the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of paramount importance. The this compound structure can be strategically employed in different layers of an OLED stack, including the emissive layer (EML), hole transport layer (HTL), or electron transport layer (ETL), by tailoring its electronic properties.
For use as an emissive material , the design would focus on achieving a high photoluminescence quantum yield (PLQY) and a desirable emission color. The D-A nature of the this compound scaffold can facilitate intramolecular charge transfer (ICT) upon excitation, which often leads to broad and solvatochromic emission spectra. The emission color can be tuned by modifying the strength of the donor and acceptor groups or by extending the π-conjugation of the benzoxazole (B165842) or aniline rings. For instance, replacing the nitro group with other electron-withdrawing moieties or altering the substitution pattern on the aniline ring can systematically shift the emission wavelength.
When designing a hole-transporting material , the primary consideration is a high HOMO level for efficient hole injection from the anode and a high hole mobility. The aniline portion of the molecule is the primary contributor to the HOMO level. Enhancing the electron-donating ability of the aniline, for example, by N-alkylation or N-arylation, would raise the HOMO energy level, potentially leading to better energy alignment with common transparent conductive oxides like indium tin oxide (ITO).
Conversely, for an electron-transporting material , a low LUMO level is required for efficient electron injection from the cathode, along with good electron mobility. The nitrobenzoxazole unit dictates the LUMO energy. The strong electron-withdrawing nitro group already ensures a relatively low LUMO. Further functionalization of the benzoxazole ring could lower it even more, improving electron injection.
Table 1: Design Considerations for OLED Components Based on the this compound Scaffold
| OLED Component | Key Design Principle | Molecular Modification Strategy |
| Emissive Layer | High PLQY, Tunable Emission Color | Modify D-A strength, Extend π-conjugation |
| Hole Transport Layer | High HOMO Level, High Hole Mobility | Enhance donor strength of aniline (e.g., N-alkylation) |
| Electron Transport Layer | Low LUMO Level, High Electron Mobility | Enhance acceptor strength of nitrobenzoxazole |
Considerations for Organic Photovoltaic (OPV) Active Layers
In the context of Organic Photovoltaics (OPVs), the active layer typically consists of a blend of a p-type (donor) and an n-type (acceptor) organic semiconductor. The this compound scaffold, with its intrinsic D-A character, could potentially be engineered to function as either a donor or an acceptor material, or even as a component in a single-component active layer.
As a donor material , the molecule would need a relatively high HOMO level to ensure efficient charge separation at the donor-acceptor interface and good absorption in the solar spectrum. The aniline moiety serves as the electron-donating part. To enhance its donor properties, one could introduce stronger electron-donating groups on the aniline ring or extend its conjugation.
For use as an acceptor material , a low LUMO level is critical for creating a sufficient driving force for exciton (B1674681) dissociation. The nitrobenzoxazole part of the molecule provides the acceptor characteristics. The presence of the nitro group significantly lowers the LUMO energy.
The HOMO-LUMO gap of the material is a key determinant of its absorption spectrum and, consequently, its ability to harvest solar energy. A smaller HOMO-LUMO gap generally leads to broader absorption. Theoretical calculations on aniline and nitrobenzene (B124822) derivatives suggest that the combination of such moieties leads to a smaller energy gap compared to the individual components. scispace.comresearchgate.net
Charge Transport Characteristics in Organic Semiconductors
Efficient charge transport is fundamental to the performance of any organic electronic device. In organic semiconductors, charge transport occurs via hopping between adjacent molecules. This process is highly dependent on the intermolecular electronic coupling, which is influenced by the molecular packing in the solid state.
The charge carrier mobility (for both holes and electrons) is a critical parameter. For hole transport, a well-ordered stacking of the aniline and benzoxazole moieties would be beneficial. For electron transport, the close packing of the nitrobenzoxazole units is desirable. The balance between these interactions will determine the ambipolar nature of the material. Computational studies on related systems can predict the reorganization energy, a key factor influencing charge hopping rates. A lower reorganization energy is generally associated with higher charge mobility.
Development of Chemosensors and Molecular Probes
The photophysical properties of this compound, particularly its potential for fluorescence and colorimetric changes in response to external stimuli, make it an attractive scaffold for the development of chemosensors and molecular probes. The D-A structure is highly sensitive to the chemical environment.
Sensing Mechanisms Based on Fluorescence or Colorimetric Changes
The interaction of the this compound scaffold with specific analytes can trigger a change in its electronic structure, leading to a detectable optical response.
Fluorescence-based sensing can occur through several mechanisms. For instance, photoinduced electron transfer (PET) is a common mechanism where the analyte interacts with the sensor, modulating the PET process and thus "switching on" or "switching off" the fluorescence. In the case of this compound, the aniline nitrogen could act as a PET donor. Interaction with an analyte, such as a proton or a metal ion, could inhibit this PET process, leading to a significant increase in fluorescence intensity. Benzothiadiazole and benzoxadiazole derivatives are known to be environmentally sensitive fluorophores. researchgate.netmdpi.com
Colorimetric sensing relies on a change in the absorption spectrum that is visible to the naked eye. This is often achieved through a significant alteration of the ICT character of the molecule upon analyte binding. For example, the interaction of a basic anion with the aniline N-H proton could lead to deprotonation, which would dramatically increase the electron-donating ability of the aniline moiety. This enhanced ICT would cause a large red-shift in the absorption spectrum, resulting in a distinct color change. The presence of the electron-withdrawing nitro group can increase the acidity of the N-H proton, making it more susceptible to deprotonation by basic anions. researchgate.net
Table 2: Potential Sensing Mechanisms for this compound-Based Sensors
| Sensing Type | Mechanism | Expected Optical Response |
| Fluorescence | Photoinduced Electron Transfer (PET) | Fluorescence quenching or enhancement |
| Colorimetric | Intramolecular Charge Transfer (ICT) Modulation | Shift in absorption spectrum (color change) |
Design of Specific Analytes Detection Platforms
By incorporating specific recognition sites into the this compound scaffold, it is possible to design platforms for the selective detection of various analytes.
For the detection of anions , the aniline N-H group can act as a hydrogen bond donor, providing a binding site for anions like fluoride, acetate, or cyanide. The strength of this interaction and the resulting optical response would depend on the basicity of the anion. The nitro group, by increasing the acidity of the N-H proton, can enhance the sensitivity and selectivity towards basic anions. researchgate.net
For sensing metal cations , a chelating moiety could be introduced into the molecule, for example, by modifying the aniline group or attaching a side chain to the benzoxazole ring. The binding of a metal ion to this chelating site would perturb the electronic structure of the conjugated system, leading to a change in its fluorescence or absorption properties.
The design of probes for neutral molecules or biomolecules would involve creating a specific binding pocket or a reactive site. For instance, the aniline group could be derivatized to react specifically with a target molecule, leading to the formation of a new product with different photophysical properties.
In all these designs, the this compound core acts as the signaling unit, transducing the binding event into a measurable optical signal. The modular nature of this scaffold allows for a wide range of modifications to achieve selectivity for a diverse array of analytes.
Applications in Dye Chemistry and Pigment Technologies
The this compound structure is a key building block for a variety of dyes, particularly disperse dyes used for coloring synthetic fibers like polyester (B1180765). The presence of the electron-withdrawing nitro group and the electron-donating amino group within a conjugated system makes it an excellent chromophore.
Chromophore Design for Enhanced Optical Properties
The design of chromophores based on the this compound scaffold allows for the tuning of their optical properties. The inherent push-pull nature of the molecule, with the aniline as the donor and the nitrobenzoxazole as the acceptor, is fundamental to its color characteristics. Azo dyes synthesized from derivatives of this scaffold are of particular interest. For instance, azo disperse dyes derived from 3-amino-5-nitro koreascience.krrsc.orgbenzisothiazole, a related heterocyclic amine, produce deep and bright blue hues on polyester fabrics. mdpi.com The introduction of different substituents to the aniline or benzoxazole rings can further modify the electronic structure and, consequently, the absorption and emission spectra of the resulting dyes. This allows for the creation of a wide palette of colors.
The solvatochromism of dyes derived from similar structures, such as those from 3-nitroaniline, has been studied, revealing that the absorption maxima can shift depending on the polarity of the solvent. ekb.eg This property is crucial for applications where the color needs to be stable or, conversely, responsive to the surrounding environment.
Interactions with Substrates in Dyeing Processes
Disperse dyes derived from structures analogous to this compound are particularly effective for dyeing hydrophobic fibers like polyester. The non-ionic nature of these dyes allows them to penetrate the tightly packed polymer chains of the fiber at high temperatures. The dyeing of polyester with disperse dyes is an endothermic process, where increased temperature enhances dye uptake. researchgate.net
The fastness properties of these dyes, which refer to their resistance to fading from washing, rubbing, perspiration, and light, are critical for their commercial viability. Azo disperse dyes synthesized from related heterocyclic amines have demonstrated excellent wash, rubbing, and perspiration fastness on polyester fabrics. researchgate.netmdpi.com However, light fastness can be a challenge. The introduction of certain functional groups can impact these properties. For example, the presence of a hydroxyl group in some amino azo disperse dyes has been found to decrease light fastness. koreascience.kr Conversely, incorporating benzene (B151609) sulfonamide derivatives into the structure of some azo reactive dyes has been shown to improve light fastness by one grade. rsc.orgresearchgate.net
Below is a table summarizing the fastness properties of disperse dyes derived from related heterocyclic amines on polyester fabric.
Table 1: Fastness Properties of Related Azo Disperse Dyes on Polyester Fabric
| Dye Structure Type | Washing Fastness | Rubbing Fastness | Perspiration Fastness | Light Fastness | Reference |
|---|---|---|---|---|---|
| Enaminone-based Azo Dyes | Excellent | Excellent | Excellent | Fair | researchgate.net |
| 3-(dimethylamino)-1-phenylpropenone-based Azo Dyes | Very Good | Good | Very Good | Moderate | mdpi.com |
| 3-(1,3-benzothiazol-2-yl)naphthalen-2-ol based Azo Dyes | Excellent | - | Excellent | - | researchgate.net |
Integration into Polymer Science and Functional Materials
The bifunctional nature of this compound, possessing an amino group suitable for polymerization, makes it a valuable monomer for creating high-performance polymers with unique properties.
Polymerization Strategies Incorporating the Oxazole-Aniline Moiety
The amino group of this compound allows it to be incorporated into polymer chains through various polymerization techniques. One of the most significant applications is in the synthesis of aromatic polyamides. These polymers are known for their exceptional thermal stability and mechanical strength. mdpi.com
For instance, novel poly(benzoxazole imide)s (PBOPIs) have been synthesized from isomeric diamines containing a benzoxazole moiety, such as 2-(3-aminophenyl)benzo[d]oxazol-5-amine. rsc.org These polymers were prepared by thermal imidization with commercial tetracarboxylic dianhydrides. The resulting PBOPIs exhibited high glass transition temperatures (Tg) ranging from 285 to 363 °C and excellent thermal stability, with 5% weight loss temperatures between 510 and 564 °C in a nitrogen atmosphere. rsc.org They also demonstrated impressive mechanical properties, with tensile strengths of 103–126 MPa and tensile moduli of 2.9–3.7 GPa. rsc.org
The general approach for creating such polyamides involves the low-temperature solution polycondensation of a diamine with an aromatic diacid chloride. mdpi.com The properties of the resulting polymers can be tuned by varying the structure of both the diamine and the diacid chloride.
Development of Advanced Composites
While specific examples of advanced composites using polymers derived directly from this compound are not extensively documented, the properties of the resulting polymers suggest their potential as matrices for high-performance composites. The high thermal stability and mechanical strength of aromatic polyamides and polyimides containing the benzoxazole moiety make them suitable for applications where materials are exposed to extreme conditions.
These polymers could be reinforced with fillers such as carbon fibers, glass fibers, or nanoparticles to create composites with enhanced stiffness, strength, and thermal resistance. Such composites would be valuable in the aerospace, automotive, and electronics industries.
Exploration in Nonlinear Optics (NLO) Materials
The push-pull electronic structure of this compound, with the electron-donating aniline and electron-withdrawing nitro-substituted benzoxazole, makes it a promising candidate for nonlinear optical (NLO) applications. Organic molecules with large hyperpolarizabilities are sought after for their potential use in optical switching, frequency conversion, and other photonic technologies.
Computational studies on related benzoxazole derivatives have shown that the presence of both donor and acceptor groups can lead to significant second-order NLO responses. For example, 2,5-bis(2-benzoxazolyl)phenol has been calculated to have a hyperpolarizability about ten times larger than that of 2-(2'-hydroxyphenyl)benzoxazole. researchgate.net The introduction of a strong electron-withdrawing group like the nitro group is known to enhance the NLO properties of organic chromophores. researchgate.net
Table 2: Calculated Nonlinear Optical Properties of Related Compounds
| Compound | Calculation Method | First Hyperpolarizability (β) (esu) | Reference |
|---|---|---|---|
| MSTD7 (DTS(FBTTh2)2-based derivative with nitro groups) | DFT/M06/6-31G(d,p) | 13.44 x 10⁻²⁷ | researchgate.net |
| 2,5-bis(2-benzoxazolyl)phenol | DFT | ~10x that of 2-(2'-hydroxyphenyl)benzoxazole | researchgate.net |
Molecular Design Principles for Second Harmonic Generation (SHG)
Second Harmonic Generation (SHG) is a nonlinear optical phenomenon where high-intensity light interacts with a material to produce new light with twice the frequency (and half the wavelength) of the incident light. For a molecule to exhibit significant SHG activity, it must possess a large second-order hyperpolarizability (β). The design of molecules with high β values is a cornerstone of NLO materials research. The fundamental principle revolves around creating a molecule with a substantial difference in dipole moment between its electronic ground state and excited states.
The scaffold of this compound is an exemplary model of the "push-pull" molecular design, which is highly effective for generating NLO activity. This design incorporates three key features:
An Electron-Donating Group (Donor): The aniline moiety, specifically the amino (-NH₂) group, serves as a potent electron donor.
An Electron-Accepting Group (Acceptor): The nitro (-NO₂) group is a strong electron acceptor. Its position on the benzoxazole ring system enhances its electron-withdrawing capabilities.
A π-Conjugated System (Bridge): The benzoxazole ring, linked to the phenyl ring of the aniline, provides a conjugated pathway for electrons to move from the donor to the acceptor.
This arrangement facilitates a process known as intramolecular charge transfer (ICT). Upon excitation by light, electron density is "pushed" from the aniline donor, across the conjugated bridge, and "pulled" towards the nitro-acceptor. This light-induced redistribution of electrons results in a large change in the molecule's dipole moment, which is a direct contributor to a high second-order hyperpolarizability (β) and, consequently, a strong SHG response. The planarity of the benzoxazole system is crucial as it ensures efficient delocalization of π-electrons, which is essential for the ICT process.
Structure-Property Relationships for NLO Activity
The NLO properties of the this compound scaffold are intrinsically tied to its specific chemical structure. The relationship between subtle structural modifications and the resulting NLO activity is a critical area of study for optimizing these materials.
The core of this relationship lies in the efficiency of the intramolecular charge transfer. The strength of the donor and acceptor groups is a primary determinant. While the amino and nitro groups are effective, their strengths can be further tuned by chemical modification to enhance the NLO response.
Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating these structure-property relationships. These theoretical studies allow for the calculation of key NLO-related parameters.
Table 1: Calculated NLO Properties of Donor-Acceptor Chromophores
The following table presents representative calculated data for a molecule within the 2-aryl-5-nitrobenzoxazole class, illustrating the typical values obtained through computational analysis. These parameters are crucial for predicting and understanding the NLO activity.
| Parameter | Description | Representative Value |
| μ (Ground State Dipole Moment) | The measure of charge separation in the molecule in its normal, unexcited state. | ~ 6-9 D |
| Δμ (Dipole Moment Change) | The difference in dipole moment between the ground and first excited state. A large value is desirable for high NLO activity. | ~ 10-15 D |
| E_gap (HOMO-LUMO Gap) | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. A smaller gap often correlates with easier charge transfer. | ~ 3.0-3.5 eV |
| β_tot (Total Hyperpolarizability) | A tensor quantity that represents the second-order NLO response of the molecule. This is the key figure of merit for SHG. | > 30 x 10⁻³⁰ esu |
Note: The values in this table are generalized from computational studies on structurally similar push-pull benzoxazole derivatives. Specific values for this compound would require direct experimental measurement or a dedicated theoretical study.
These structure-property insights are vital for the rational design of new, more efficient NLO materials based on the this compound scaffold for use in emerging technologies such as optical data processing, telecommunications, and frequency conversion applications.
Future Research Directions and Perspectives in the Study of 3 5 Nitrobenzo D Oxazol 2 Yl Aniline
Development of Sustainable and Eco-Friendly Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of hazardous substances and waste. For a compound like 3-(5-Nitrobenzo[d]oxazol-2-yl)aniline, moving beyond traditional synthetic routes is a key area for future research. Conventional methods for creating benzoxazole (B165842) derivatives often involve multiple steps, harsh reaction conditions, and the use of toxic solvents or expensive metal catalysts. mdpi.com
Future research will likely focus on developing one-pot, multicomponent reactions that improve efficiency and yield while minimizing environmental impact. researchgate.netresearchgate.net The adoption of sustainable practices such as using water as a solvent, employing biodegradable catalysts, or conducting reactions under solvent-free conditions represents a significant step forward. researchgate.netajchem-a.com Microwave-assisted and ultrasound-promoted syntheses are also promising eco-friendly techniques that can dramatically reduce reaction times and energy consumption. frontiersin.orgmdpi.com
A particularly innovative approach involves the use of magnetically separable nanocatalysts. ajchem-a.comckthakurcollege.net These catalysts, such as core-shell nanoparticles, offer high catalytic performance at room temperature and can be easily recovered and reused for multiple cycles, making the process both economical and environmentally benign. ckthakurcollege.net The development of such a protocol for this compound would be a significant advancement.
Table 1: Comparison of Traditional vs. Prospective Green Synthetic Approaches for Benzoxazole Derivatives
| Feature | Traditional Synthesis | Future Sustainable Synthesis |
| Catalysts | Often requires expensive or toxic metal catalysts. | Utilizes reusable, non-toxic, heterogeneous nanocatalysts or biodegradable organocatalysts. researchgate.netckthakurcollege.net |
| Solvents | Typically relies on hazardous organic solvents. | Employs green solvents like water, deep eutectic solvents, or solvent-free conditions. researchgate.netajchem-a.commdpi.com |
| Efficiency | May involve multiple steps with intermediate purification, leading to lower overall yields. | Focuses on one-pot, multicomponent reactions to improve atom economy and yield. researchgate.net |
| Energy | Can require prolonged heating and harsh reaction conditions. | Uses energy-efficient methods like microwave or ultrasound assistance to shorten reaction times. frontiersin.orgmdpi.com |
| Waste | Generates significant chemical waste. | Minimizes waste through catalyst reusability and higher reaction efficiency. ckthakurcollege.net |
Advanced In Situ and Operando Spectroscopic Characterization of Dynamic Processes
Understanding the precise behavior of this compound during chemical transformations or within a functional material is critical for optimizing its performance. While standard characterization techniques like NMR and mass spectrometry confirm the final structure of a synthesized compound ijpsr.commdpi.com, they offer little insight into the dynamic processes that occur during a reaction.
Future research must therefore leverage advanced spectroscopic techniques. Operando spectroscopy , which involves analyzing a material under actual working conditions, is a powerful methodology for establishing structure-reactivity relationships. wikipedia.orgrsc.org By coupling spectroscopic measurements (such as Raman, IR, UV-vis, and X-ray absorption) with simultaneous reaction monitoring, researchers can observe transient intermediates, identify active catalytic sites, and unravel complex reaction mechanisms in real-time. chimia.chresearchgate.net
For this compound, applying operando spectroscopy could elucidate its formation mechanism in a catalyzed synthesis or track its structural and electronic changes when it functions as part of a sensor or electronic device. wikipedia.org Theoretical calculations, such as Density Functional Theory (DFT), will continue to be crucial for complementing experimental data, helping to predict spectroscopic properties and understand the electronic states of the molecule. nih.govresearchgate.netresearchgate.net
Table 2: Spectroscopic Techniques for Dynamic Characterization
| Technique | Information Gained | Potential Application for this compound |
| Operando Raman/IR Spectroscopy | Real-time vibrational changes, identification of functional groups and intermediates. chimia.ch | Monitoring the cyclization step in its synthesis or its interaction with a target analyte. |
| Operando UV-vis Spectroscopy | Changes in electronic transitions and conjugation. nih.gov | Studying photophysical properties in real-time for applications in dyes or optical materials. |
| Operando X-ray Absorption/Diffraction | Information on the electronic state and coordination environment of metal catalysts; structural phase changes. researchgate.netnih.gov | Characterizing the state of a nanocatalyst during the synthesis of the compound. |
| Fluorescence Spectroscopy | Insights into excited-state processes like intramolecular proton or charge transfer. nih.govresearchgate.net | Investigating its potential as a fluorescent probe or sensor. |
Rational Design of Multifunctional Materials with Tunable Properties
The benzoxazole scaffold is a privileged structure in medicinal chemistry and materials science, known to impart a wide range of biological and photophysical properties. nih.gov A significant future direction for this compound is its use as a building block for the rational design of multifunctional materials where its properties can be precisely tuned.
The donor-acceptor architecture inherent in many benzoxazole derivatives allows for the modulation of their electronic properties. mdpi.com By making targeted chemical modifications to the this compound core—for instance, by introducing different substituents on the aniline (B41778) ring—researchers could fine-tune its absorption, emission, and electronic characteristics. This opens up possibilities for applications in diverse fields such as:
Optoelectronics: Creating novel organic light-emitting diode (OLED) materials or fluorescent probes. mdpi.com
Medicinal Chemistry: Developing new therapeutic agents by leveraging the known bioactivity of the benzoxazole core. nih.gov
Sensing: Designing chemosensors where binding to a specific analyte induces a measurable change in fluorescence or color.
The concept of multifunctionality, where a single compound exhibits multiple useful properties, is a cornerstone of sustainable chemistry, as it saves both time and resources. mdpi.com Future work could focus on creating derivatives of this compound that, for example, combine therapeutic activity with fluorescent properties for theranostic applications.
Application of Machine Learning and Artificial Intelligence for Predictive Chemistry
For this compound, future research can harness AI in several ways:
Reaction Prediction and Optimization: ML models can be trained on vast datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing this compound and its derivatives, thereby accelerating the development of efficient and sustainable synthetic routes. nih.gov
Property Prediction: By learning structure-property relationships, AI algorithms can predict the physicochemical, biological, and electronic properties of novel, hypothetical derivatives of the title compound without the need for their physical synthesis and testing. bohrium.comelsevierpure.com This allows for the rapid virtual screening of thousands of potential candidates for a specific application.
Discovery of New Materials: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for a desired function, such as high thermal stability or specific biological activity. technologynetworks.com
Interdisciplinary Research with Nanoscience for Novel Material Architectures
The convergence of organic chemistry with nanoscience offers exciting opportunities to construct novel material architectures with unprecedented properties. The future study of this compound will likely involve its integration into nanoscale systems.
One major area of synergy is in catalysis, where nanocatalysts are already being used to promote the synthesis of benzoxazole derivatives. ajchem-a.comckthakurcollege.net Further research could explore the use of precisely engineered nanoparticles to control the regioselectivity and efficiency of reactions involving this compound.
Beyond synthesis, the compound itself could be incorporated into nanomaterials to create advanced functional systems:
Hybrid Nanomaterials: The molecule could be grafted onto the surface of nanoparticles (e.g., gold, silica, or quantum dots) to create hybrid materials that combine the properties of both components. Such materials could be used for targeted drug delivery or as advanced sensors.
Metal-Organic Frameworks (MOFs): The aniline and nitro functional groups on this compound make it a potential candidate for use as an organic linker in the construction of MOFs. mdpi.com These highly porous materials have applications in gas storage, separation, and catalysis.
Self-Assembled Nanostructures: Research could investigate the ability of derivatives of this compound to self-assemble into well-defined nanostructures like nanofibers or vesicles, driven by intermolecular forces. These structures could find use in organic electronics or biomaterials.
This interdisciplinary approach, which blurs the lines between molecular synthesis and materials engineering, is essential for unlocking the full potential of functional molecules like this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(5-Nitrobenzo[d]oxazol-2-yl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of nitro-substituted precursors with o-aminophenol under acidic conditions. Evidence from analogous benzoxazole syntheses suggests refluxing with concentrated HCl at 160°C to facilitate ring closure . Optimization may involve varying stoichiometric ratios (e.g., 1:1.2 molar ratio of nitro precursor to o-aminophenol) and reaction time (5–7 hours). Monitoring via TLC (ethyl acetate/hexane, 3:7) is recommended to track intermediate formation .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR Spectroscopy : Confirm the presence of nitro (-NO₂, ~1520–1370 cm⁻¹) and benzoxazole C=N (1630–1507 cm⁻¹) stretches .
- ¹H NMR : Look for aromatic proton signals (δ 7.1–7.6 ppm) and NH₂ protons (δ ~7.95 ppm). Methylene groups in intermediates may appear as singlets (δ 3.3–3.6 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~395–561 for similar benzoxazoles) confirm molecular weight .
Q. What solvent systems are suitable for recrystallization or purification?
- Methodological Answer : Ethanol or ethyl acetate/hexane mixtures are commonly used for recrystallization. For nitro-substituted analogs, gradient column chromatography (silica gel, ethyl acetate/hexane) effectively removes unreacted precursors .
Advanced Research Questions
Q. How does the nitro group at the 5-position influence the compound’s electronic properties and reactivity?
- Methodological Answer : The nitro group is a strong electron-withdrawing substituent, which polarizes the benzoxazole ring and enhances electrophilic reactivity. Computational studies (e.g., DFT) can quantify this effect by analyzing HOMO-LUMO gaps and electrostatic potential maps. Compare with non-nitro analogs (e.g., 3-(Benzo[d]oxazol-2-yl)aniline) to isolate the nitro group’s contribution .
Q. What strategies can elucidate the compound’s mechanism of action in biological systems (e.g., kinase inhibition)?
- Methodological Answer :
- Kinase Assays : Test inhibitory activity against TrkA or related kinases using in vitro assays (e.g., ADP-Glo™ Kinase Assay). A reference protocol involves pre-incubating the compound (1–10 µM) with kinase enzymes and ATP, followed by luminescence measurement .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the nitrobenzoxazole scaffold and kinase active sites. Focus on hydrogen bonding with conserved residues (e.g., Asp 668 in TrkA) .
Q. How can environmental persistence or degradation pathways of this compound be studied?
- Methodological Answer :
- Soil Column Experiments : Simulate environmental conditions by spiking soil layers with the compound and analyzing leachates via HPLC-MS. Vary parameters like pH and organic matter content to assess biodegradation .
- Photodegradation Studies : Expose aqueous solutions to UV light (254 nm) and monitor nitro group reduction (e.g., LC-MS detection of amine derivatives) .
Q. What synthetic modifications could enhance antitumor activity while minimizing toxicity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize derivatives with substituents at the aniline ring (e.g., halogenation) or benzoxazole core (e.g., methyl groups). Test cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) using MTT assays. Prioritize analogs with IC₅₀ < 10 µM .
- Prodrug Design : Conjugate the amine group with acetyl or PEG moieties to improve solubility and reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
